molecular formula C15H13NO3S2 B2994877 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide CAS No. 2097883-80-0

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide

Cat. No.: B2994877
CAS No.: 2097883-80-0
M. Wt: 319.39
InChI Key: PNCYTYMAPQQRPZ-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide is a complex organic compound that features a unique combination of bithiophene and furan moieties. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both bithiophene and furan rings in its structure imparts unique chemical and physical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide typically involves the reaction of 2,2’-bithiophene-5-carboxylic acid with 2-aminoethanol, followed by cyclization with furan-3-carboxylic acid. The reaction is usually carried out under mild conditions, with the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. The optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrobithiophene derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The bithiophene and furan rings can interact with various enzymes and receptors, leading to changes in cellular processes. For example, the compound may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . Additionally, its interaction with DNA and proteins can lead to anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-11(8-16-15(18)10-5-6-19-9-10)12-3-4-14(21-12)13-2-1-7-20-13/h1-7,9,11,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCYTYMAPQQRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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